N-(4-Cyanooxan-4-YL)-5-(furan-2-YL)-1,3-oxazole-4-carboxamide
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Overview
Description
N-(4-Cyanooxan-4-YL)-5-(furan-2-YL)-1,3-oxazole-4-carboxamide is a synthetic organic compound that features a unique combination of functional groups, including a cyano group, a furan ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanooxan-4-YL)-5-(furan-2-YL)-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan ring: This step may involve coupling reactions such as Suzuki or Heck coupling.
Incorporation of the cyano group: This can be done using cyanation reactions, often involving reagents like sodium cyanide or trimethylsilyl cyanide.
Final assembly: The final step would involve coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyanooxan-4-YL)-5-(furan-2-YL)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Cyanooxan-4-YL)-5-(furan-2-YL)-1,3-oxazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-Cyanooxan-4-YL)-5-(thiophen-2-YL)-1,3-oxazole-4-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(4-Cyanooxan-4-YL)-5-(pyridin-2-YL)-1,3-oxazole-4-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
N-(4-Cyanooxan-4-YL)-5-(furan-2-YL)-1,3-oxazole-4-carboxamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Biological Activity
N-(4-Cyanooxan-4-YL)-5-(furan-2-YL)-1,3-oxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a cyano group, an oxazole ring, and a furan moiety, which are known for their pharmacological significance.
Antimicrobial Activity
Research indicates that derivatives of oxazole and furan compounds exhibit significant antimicrobial properties. For instance, studies have shown that various furan derivatives possess activity against a range of bacteria and fungi. The specific antimicrobial effects of this compound have not been extensively documented, but related compounds demonstrate similar properties.
Table 1: Antimicrobial Activity of Furan Derivatives
Compound Name | Microorganism Tested | Activity Observed |
---|---|---|
Furan 3-carboxamide | Candida albicans | Moderate |
1-benzoyl-3-furan-2-ylmethyl-thiourea | Staphylococcus aureus | Significant |
(E)-3-(2-(furan-ylmethylene)hydrazinyl)-3-oxo-N-(thiazol-2yl) propanamide | Escherichia coli | High |
These findings suggest that the structural components present in this compound may confer similar antimicrobial properties.
Anticancer Activity
The anticancer potential of oxazole derivatives has been explored in various studies. For example, a series of novel 1,3-oxazole sulfonamides were synthesized and evaluated for their ability to inhibit cancer cell growth. These compounds showed promising results with submicromolar GI50 values across several cancer cell lines, indicating potent antiproliferative activity.
Case Study: Biological Evaluation of Oxazole Derivatives
In a study examining the biological activity of new oxazole derivatives:
- Compounds Tested : A range of halogenated 1,3-oxazole sulfonamides.
- Results : The compounds exhibited low toxicity (LC50 > 100 μM) while maintaining significant growth inhibition in cancer cell lines.
This suggests that structural modifications in the oxazole ring can enhance biological activity without increasing toxicity.
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Compounds containing furan and oxazole rings often inhibit key enzymes involved in cellular processes.
- Induction of Apoptosis : Some derivatives have been shown to trigger apoptotic pathways in cancer cells.
- Radical Scavenging Activity : Certain furan derivatives exhibit antioxidant properties, which may contribute to their cytoprotective effects.
Properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-5-(furan-2-yl)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c15-8-14(3-6-19-7-4-14)17-13(18)11-12(21-9-16-11)10-2-1-5-20-10/h1-2,5,9H,3-4,6-7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTYWJIBEJLBBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C2=C(OC=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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